molecular formula C18H19NO4 B6924781 N-[2-[(2-methylpropan-2-yl)oxy]phenyl]-1,3-benzodioxole-4-carboxamide

N-[2-[(2-methylpropan-2-yl)oxy]phenyl]-1,3-benzodioxole-4-carboxamide

Cat. No.: B6924781
M. Wt: 313.3 g/mol
InChI Key: JFALFYVUOTVFQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-[(2-methylpropan-2-yl)oxy]phenyl]-1,3-benzodioxole-4-carboxamide is an organic compound, which combines a substituted phenyl group with a benzodioxole structure and an amide group. This unique molecular structure indicates its potential utility in various scientific and industrial applications.

Properties

IUPAC Name

N-[2-[(2-methylpropan-2-yl)oxy]phenyl]-1,3-benzodioxole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c1-18(2,3)23-14-9-5-4-8-13(14)19-17(20)12-7-6-10-15-16(12)22-11-21-15/h4-10H,11H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFALFYVUOTVFQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=CC=CC=C1NC(=O)C2=C3C(=CC=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

N-[2-[(2-methylpropan-2-yl)oxy]phenyl]-1,3-benzodioxole-4-carboxamide can be synthesized through multi-step organic reactions. One common method involves the reaction of 2-methylpropan-2-ol with 2-hydroxybenzoic acid to form 2-[(2-methylpropan-2-yl)oxy]benzoic acid. This intermediate then reacts with 1,3-benzodioxole-4-amine under appropriate conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound can involve catalytic processes to ensure higher yields and purities. One scalable method includes using a continuous flow reactor, which allows for precise control of reaction conditions and minimizes waste. The use of palladium or platinum catalysts can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[2-[(2-methylpropan-2-yl)oxy]phenyl]-1,3-benzodioxole-4-carboxamide undergoes several types of chemical reactions:

  • Oxidation: : This compound can be oxidized to form corresponding quinones.

  • Reduction: : Reduction can break the carboxamide group to form corresponding amines.

  • Substitution: : Halogenation and nitration can substitute hydrogen atoms on the benzodioxole ring.

Common Reagents and Conditions

  • Oxidation: : Reagents like potassium permanganate or chromium trioxide in acidic conditions.

  • Reduction: : Hydride donors such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.

  • Substitution: : Halogens like bromine or chlorine in the presence of catalysts like iron(III) chloride.

Major Products

Major products depend on the reaction type:

  • Oxidation yields quinones.

  • Reduction yields primary or secondary amines.

  • Substitution yields halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, it serves as an intermediate for synthesizing more complex organic molecules. It also acts as a ligand in coordination chemistry.

Biology

The compound's structural resemblance to natural products allows it to interact with biological systems, making it useful in studying enzyme inhibitors.

Medicine

Potential pharmaceutical applications include its use as a building block for designing drugs targeting neurological disorders or cancers.

Industry

In industry, it can be used as a precursor in the manufacture of dyes, pigments, and polymer additives.

Mechanism of Action

Molecular Targets and Pathways

The compound may act by binding to specific enzymes or receptors in biological systems. Its benzodioxole moiety can intercalate with DNA, affecting replication and transcription processes.

Molecular Targets

Primary targets include kinases, proteases, and other regulatory proteins in cellular pathways.

Comparison with Similar Compounds

Unique Features

N-[2-[(2-methylpropan-2-yl)oxy]phenyl]-1,3-benzodioxole-4-carboxamide is unique because of its combined structural features of benzodioxole and phenyl groups linked through an amide bond.

Similar Compounds

  • N-[2-[(2-hydroxyphenyl)]-1,3-benzodioxole-4-carboxamide

  • 2-[(2-methylpropan-2-yl)oxy]benzamide

  • 1,3-benzodioxole-4-carboxamide

These compounds share similar structural motifs but differ in substituents and specific functionalities, giving them distinct properties and applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.